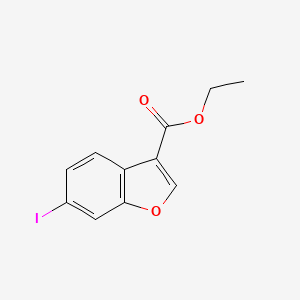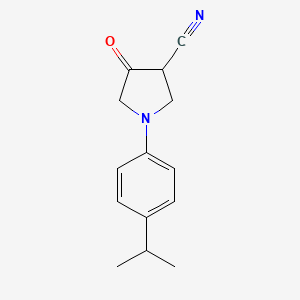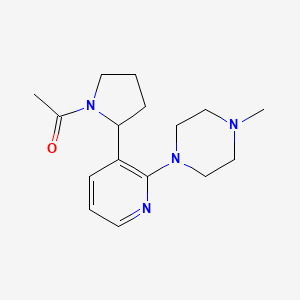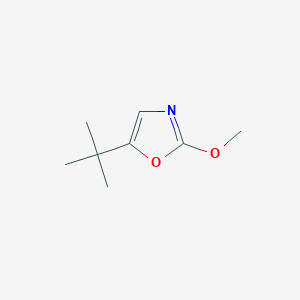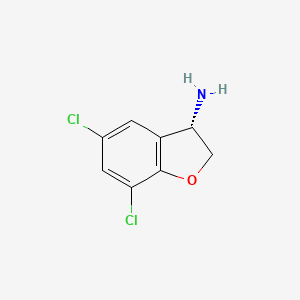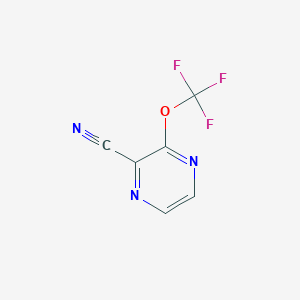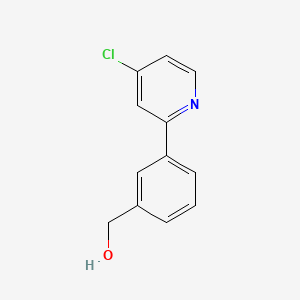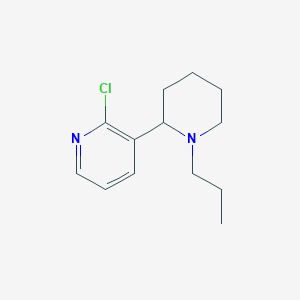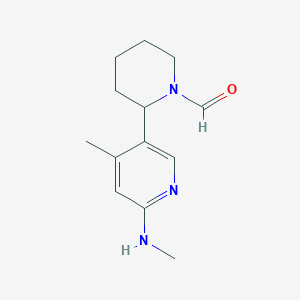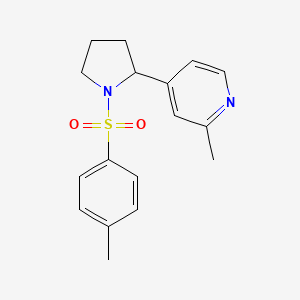
2-Methyl-4-(1-tosylpyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(1-tosylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a tosylpyrrolidine group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-tosylpyrrolidin-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylpyridine and tosylpyrrolidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran.
Catalysts: A base such as sodium hydride or potassium carbonate is used to deprotonate the pyrrolidine, facilitating its nucleophilic attack on the 2-methylpyridine.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: The product is purified using techniques such as flash chromatography or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-Methyl-4-(1-tosylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-Methyl-4-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
類似化合物との比較
Similar Compounds
2-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine: Similar structure but with a different substitution pattern.
2-Methyl-4-(1-tosylpyrrolidin-3-yl)pyridine: Variation in the position of the tosylpyrrolidine group.
Uniqueness
2-Methyl-4-(1-tosylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C17H20N2O2S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
2-methyl-4-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C17H20N2O2S/c1-13-5-7-16(8-6-13)22(20,21)19-11-3-4-17(19)15-9-10-18-14(2)12-15/h5-10,12,17H,3-4,11H2,1-2H3 |
InChIキー |
LACXFIYIKHRGOO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC(=NC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



